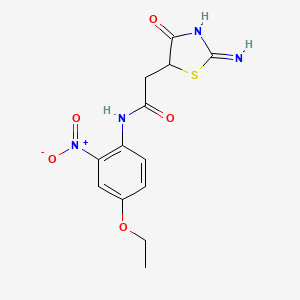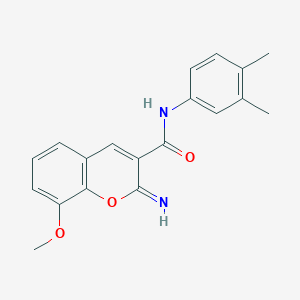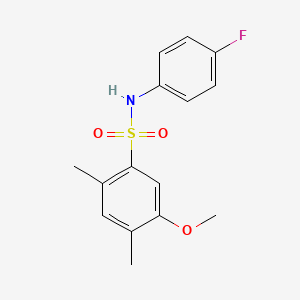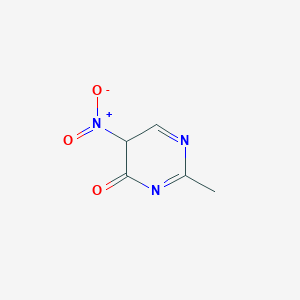
4-Methyl-6-(trifluoromethyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-(trifluoromethyl)piperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine-containing compounds are widely used in drug design due to their versatile chemical properties and biological activities . The trifluoromethyl group in this compound enhances its pharmacological properties, making it a valuable molecule in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(trifluoromethyl)piperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylpiperidine with trifluoroacetic anhydride, followed by oxidation to form the desired piperidin-2-one structure . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce waste. The use of green chemistry principles is also becoming more prevalent in industrial settings to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-6-(trifluoromethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted piperidines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Methyl-6-(trifluoromethyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It serves as a precursor for the development of pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-Methyl-6-(trifluoromethyl)piperidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpiperidin-2-one: Lacks the trifluoromethyl group, resulting in different pharmacological properties.
6-(Trifluoromethyl)piperidin-2-one: Similar structure but without the methyl group at the 4-position.
4-Methyl-6-(trifluoromethyl)piperidine: Lacks the ketone group, affecting its reactivity and biological activity
Uniqueness
4-Methyl-6-(trifluoromethyl)piperidin-2-one is unique due to the presence of both the methyl and trifluoromethyl groups, which enhance its chemical stability and biological activity. These structural features make it a valuable compound in drug design and other scientific applications .
Propiedades
Fórmula molecular |
C7H10F3NO |
|---|---|
Peso molecular |
181.16 g/mol |
Nombre IUPAC |
4-methyl-6-(trifluoromethyl)piperidin-2-one |
InChI |
InChI=1S/C7H10F3NO/c1-4-2-5(7(8,9)10)11-6(12)3-4/h4-5H,2-3H2,1H3,(H,11,12) |
Clave InChI |
PLNUDGLTODKLLX-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(NC(=O)C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1-({4'-[(2-methylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine](/img/structure/B12344413.png)

![(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(3-methylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile](/img/structure/B12344425.png)
![4-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine](/img/structure/B12344430.png)


![(2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12344448.png)
![4-{[2-(Trifluoromethyl)phenyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B12344449.png)

![2-Naphthalenecarboxamide,N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B12344456.png)

![2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12344471.png)
![Isoxazolo[5,4-c][2,7]naphthyridine-7(5H)-carboxylic acid, 4,6,8,9-tetrahydro-1-methyl-5-oxo-, phenylmethyl ester](/img/structure/B12344479.png)
